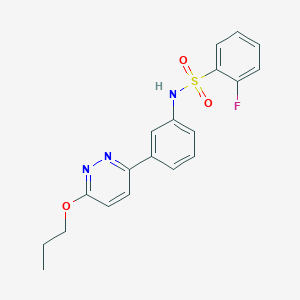![molecular formula C15H15N5O2S2 B11257042 N-(4-methylbenzyl)-2-[(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B11257042.png)
N-(4-methylbenzyl)-2-[(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({3-METHYL-4-OXO-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-7-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of thiadiazolo-triazine derivatives This compound is characterized by its complex heterocyclic structure, which includes a thiadiazole ring fused with a triazine ring, and a sulfanyl group attached to an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-METHYL-4-OXO-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-7-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE can be achieved through a multi-step process involving the following key steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Formation of the Triazine Ring: The triazine ring can be formed by the reaction of the thiadiazole intermediate with cyanuric chloride in the presence of a base such as triethylamine.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the triazine intermediate with a suitable thiol reagent under mild conditions.
Formation of the Acetamide Moiety: The final step involves the acylation of the sulfanyl intermediate with 4-methylbenzylamine and acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
In an industrial setting, the production of 2-({3-METHYL-4-OXO-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-7-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE would involve optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety, potentially yielding the corresponding alcohol.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro, halo, or sulfonyl derivatives of the aromatic ring.
科学的研究の応用
Medicinal Chemistry: The compound’s unique structure may exhibit biological activity, making it a candidate for drug discovery and development. It could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Materials Science: The compound’s heterocyclic structure may impart interesting electronic and optical properties, making it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Agrochemicals: The compound may have potential as a pesticide or herbicide due to its ability to interact with biological targets in plants and pests.
作用機序
The mechanism of action of 2-({3-METHYL-4-OXO-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-7-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE would depend on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of the thiadiazolo-triazine core may allow the compound to inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2-({3-METHYL-4-OXO-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-7-YL}SULFANYL)-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE: Similar structure with a chloro substituent instead of a methyl group on the aromatic ring.
2-({3-METHYL-4-OXO-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-7-YL}SULFANYL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE: Similar structure with a methoxy substituent instead of a methyl group on the aromatic ring.
Uniqueness
The uniqueness of 2-({3-METHYL-4-OXO-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-7-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE lies in its specific combination of functional groups and heterocyclic rings, which may confer distinct chemical and biological properties. The presence of the methyl group on the aromatic ring may influence the compound’s reactivity and interaction with biological targets, differentiating it from similar compounds with different substituents.
特性
分子式 |
C15H15N5O2S2 |
|---|---|
分子量 |
361.4 g/mol |
IUPAC名 |
2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C15H15N5O2S2/c1-9-3-5-11(6-4-9)7-16-12(21)8-23-15-19-20-13(22)10(2)17-18-14(20)24-15/h3-6H,7-8H2,1-2H3,(H,16,21) |
InChIキー |
MUCZNECVACINTG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN3C(=O)C(=NN=C3S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-2-methylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11256959.png)
![6-(4-nitrophenyl)-3-(phenoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11256963.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B11256964.png)
![N-(3,4-dimethoxyphenyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B11256966.png)
![N-(5-chloro-2-methylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11256973.png)

![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cyclopropanecarboxamide](/img/structure/B11256990.png)
![N-{4-amino-6-[(3,4-dimethylphenyl)amino]-5-nitropyrimidin-2-yl}glycine](/img/structure/B11256993.png)
![N1-(2-ethoxyphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11257006.png)
![N-(2-ethoxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11257025.png)
![Ethyl 3-methyl-4-{[2-(4-methylphenyl)ethyl]amino}-[1,2]oxazolo[5,4-D]pyrimidine-6-carboxylate](/img/structure/B11257033.png)
![6-(4-fluorophenyl)-3-methyl-N-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11257035.png)
![1-[(1-ethyl-1H-indol-5-yl)sulfonyl]-N-(3-methylbutyl)piperidine-3-carboxamide](/img/structure/B11257039.png)
![2-((6-isobutyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B11257040.png)
